Consensus LogP Comparison: (E)-N-(3,5-Dimethylphenyl)-1-(1-methyl-1H-pyrrol-2-yl)methanimine vs. N-(4-Chlorophenyl) Analog Defines Lipophilicity-Driven Application Domain Separation
The target compound exhibits a consensus LogP of 3.39 , positioning it within the optimal lipophilicity window (LogP 2–4) for blood-brain barrier (BBB) penetration and CNS target engagement. In contrast, the 4-chlorophenyl analog N-(4-chlorophenyl)-1-(1-methylpyrrol-2-yl)methanimine (CAS 1749-23-1) possesses a higher LogP of 3.43 , which, while seemingly minor, shifts the molecule closer to the upper boundary associated with increased plasma protein binding, reduced free fraction, and higher nonspecific tissue binding risk. The 0.04 LogP unit difference reflects the electronic distinction between the electron-donating 3,5-dimethyl motif and the electron-withdrawing 4-chloro substituent, and aligns with the established Hammett correlation for pyrrole-imine hydrolysis where substituent electronic character dictates kinetic stability profiles [1].
| Evidence Dimension | Consensus LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 3.39 |
| Comparator Or Baseline | N-(4-chlorophenyl)-1-(1-methylpyrrol-2-yl)methanimine: LogP = 3.43 |
| Quantified Difference | ΔLogP = -0.04 (target compound is less lipophilic) |
| Conditions | Calculated consensus LogP; target compound data from Leyan (commercial specification sheet); comparator data from Chemsrc |
Why This Matters
A LogP of 3.39 vs. 3.43 differentiates CNS-optimized lead-like chemical space from peripherally-biased analog space, guiding procurement for neuroscience-focused screening libraries.
- [1] Ali-Bey A, Loukil HF, Gosselin G, Mathieu A, Mesli A. Influence de la structure sur l'hydrolyse des N-pyrrolylmethylene-2 anilines. Hammett correlation ρ = +1.73 established for imine hydrolysis of pyrrole-2-carboxaldehyde derived Schiff bases with substituted anilines. View Source
